![molecular formula C13H31O3PSi B14224031 Diethyl[3-(triethoxysilyl)propyl]phosphane CAS No. 719300-32-0](/img/structure/B14224031.png)
Diethyl[3-(triethoxysilyl)propyl]phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl[3-(triethoxysilyl)propyl]phosphane is an organophosphorus compound with the molecular formula C13H31O3PSi. This compound is characterized by the presence of both phosphane and silane functional groups, making it a versatile reagent in various chemical reactions and applications .
Vorbereitungsmethoden
The synthesis of Diethyl[3-(triethoxysilyl)propyl]phosphane typically involves the reaction of diethylphosphine with 3-(triethoxysilyl)propyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve the use of specialized equipment to ensure high purity and yield .
Analyse Chemischer Reaktionen
Diethyl[3-(triethoxysilyl)propyl]phosphane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphane group is replaced by other nucleophiles.
Hydrolysis: The silane group can be hydrolyzed to form silanols, which can further condense to form siloxanes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, nucleophiles like amines, and water for hydrolysis. Major products formed from these reactions include phosphine oxides, substituted phosphines, and silanols .
Wissenschaftliche Forschungsanwendungen
Diethyl[3-(triethoxysilyl)propyl]phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties.
Biology: The compound is used in the modification of biomolecules to study their interactions and functions.
Industry: The compound is used in the production of advanced materials, such as hybrid organic-inorganic materials, which have applications in coatings, adhesives, and sealants
Wirkmechanismus
The mechanism of action of Diethyl[3-(triethoxysilyl)propyl]phosphane involves its ability to form stable complexes with various metal ions and organic molecules. The phosphane group acts as a donor ligand, coordinating with metal centers, while the silane group can undergo hydrolysis and condensation reactions to form stable siloxane networks. These interactions enable the compound to exert its effects in various chemical and biological systems .
Vergleich Mit ähnlichen Verbindungen
Diethyl[3-(triethoxysilyl)propyl]phosphane can be compared with other similar compounds, such as:
Triethoxysilylpropylamine: Similar in structure but contains an amine group instead of a phosphane group.
Diethylphosphine: Lacks the silane group, making it less versatile in forming hybrid materials.
Triethoxysilane: Contains only the silane group, limiting its applications in coordination chemistry.
The uniqueness of this compound lies in its dual functionality, combining the properties of both phosphane and silane groups, which makes it a valuable reagent in various fields of research and industry .
Eigenschaften
CAS-Nummer |
719300-32-0 |
|---|---|
Molekularformel |
C13H31O3PSi |
Molekulargewicht |
294.44 g/mol |
IUPAC-Name |
diethyl(3-triethoxysilylpropyl)phosphane |
InChI |
InChI=1S/C13H31O3PSi/c1-6-14-18(15-7-2,16-8-3)13-11-12-17(9-4)10-5/h6-13H2,1-5H3 |
InChI-Schlüssel |
WCWVJWQFECSALA-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCCP(CC)CC)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


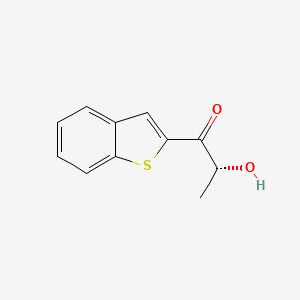
![9-(3,3-Diethoxypropyl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14223952.png)

![(2-Chlorophenyl)[1-(2-chlorophenyl)-3,4-dihydroisoquinolin-2(1H)-yl]methanone](/img/structure/B14223981.png)
![Methyl 2-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]benzoate](/img/structure/B14223983.png)
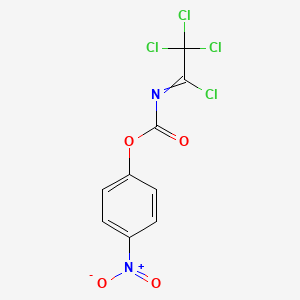

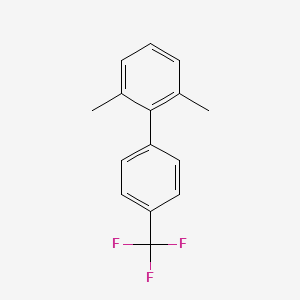
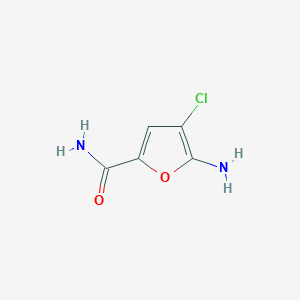
![2-[2-(3-Phenylpropylamino)ethylamino]butan-1-ol](/img/structure/B14224008.png)
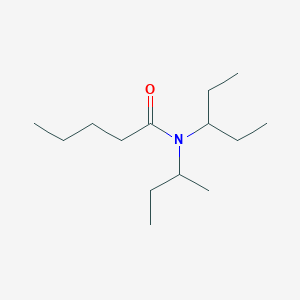

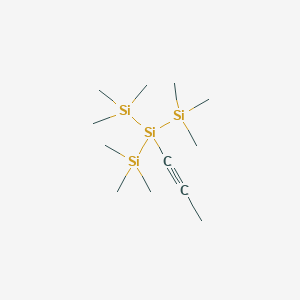
![2-{6-[2-(Hydroxymethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14224029.png)
